1-(7-Methoxy-4-nitrobenzofuran-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Methoxy-4-nitrobenzofuran-2-yl)ethanone is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of an acetyl group at the second position, a methoxy group at the seventh position, and a nitro group at the fourth position on the benzofuran ring
Vorbereitungsmethoden
The synthesis of 1-(7-Methoxy-4-nitrobenzofuran-2-yl)ethanone can be achieved through several synthetic routesThe nitration process typically employs a mixture of nitric acid and acetic acid, resulting in the formation of the nitrobenzofuran intermediate . Subsequent reactions introduce the acetyl and methoxy groups under specific conditions to yield the final compound.
Industrial production methods may involve large-scale nitration and subsequent functionalization processes, utilizing optimized reaction conditions to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
1-(7-Methoxy-4-nitrobenzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The acetyl and methoxy groups can undergo substitution reactions under appropriate conditions, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(7-Methoxy-4-nitrobenzofuran-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex benzofuran derivatives, which are used in various chemical reactions and studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(7-Methoxy-4-nitrobenzofuran-2-yl)ethanone and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
1-(7-Methoxy-4-nitrobenzofuran-2-yl)ethanone can be compared with other benzofuran derivatives, such as:
2-Nitrobenzofuran: Lacks the acetyl and methoxy groups, resulting in different chemical properties and applications.
7-Methoxy-2-nitrobenzofuran: Similar to this compound but lacks the acetyl group, leading to variations in reactivity and biological activity.
2-Acetyl-4-nitrobenzofuran:
The presence of the acetyl, methoxy, and nitro groups in this compound makes it unique and versatile for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
83767-16-2 |
---|---|
Molekularformel |
C11H9NO5 |
Molekulargewicht |
235.19 g/mol |
IUPAC-Name |
1-(7-methoxy-4-nitro-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C11H9NO5/c1-6(13)10-5-7-8(12(14)15)3-4-9(16-2)11(7)17-10/h3-5H,1-2H3 |
InChI-Schlüssel |
AVPIFKNKZZATNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=CC(=C2O1)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.